Ethylene-13C1

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylene-13C1 is typically synthesized through chemical reactions involving carbon-13 enriched compounds. One common method involves the reaction of carbon-13 enriched calcium carbide (Ca13C2) with water to produce acetylene-13C2, which is then hydrogenated to form this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of isotopically enriched starting materials and specialized reactors to ensure high purity and yield. The process may include steps such as fractional distillation and purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethylene-13C1 undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form compounds such as ethylene oxide and acetaldehyde.

Reduction: It can be reduced to form ethane-13C1.

Substitution: This compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxygen, hydrogen, and halogens. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures .

Major Products Formed

Major products formed from the reactions of this compound include ethylene oxide, acetaldehyde, ethane-13C1, and various halogenated derivatives .

Scientific Research Applications

Ethylene-13C1 is widely used in scientific research due to its unique properties. Some of its applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a tracer to study the structure and dynamics of organic molecules.

Mass Spectrometry: Employed in the analysis of complex mixtures and the identification of unknown compounds.

Biological Studies: Utilized in metabolic studies to trace the pathways of carbon in biological systems.

Industrial Applications: Used in the production of labeled polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethylene-13C1 involves its incorporation into various molecular structures, allowing researchers to track its movement and interactions within a system. This is particularly useful in studies involving metabolic pathways and reaction mechanisms. The carbon-13 isotope provides a distinct signal in NMR and mass spectrometry, making it easier to identify and analyze .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethylene-13C1 include other carbon-13 labeled alkenes and alkanes, such as propylene-13C1 and butylene-13C1 .

Uniqueness

This compound is unique due to its simple structure and the presence of the carbon-13 isotope, which provides distinct advantages in spectroscopic and analytical studies. Its small size and high reactivity make it a versatile tool in various research applications .

Biological Activity

Ethylene-13C1 is a stable isotope-labeled form of ethylene, a simple hydrocarbon that plays a crucial role in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and applications in research.

Overview of Ethylene and Its Isotopes

Ethylene (C2H4) is a gaseous plant hormone involved in regulating growth, development, and responses to environmental stresses. The introduction of carbon-13 isotopes into ethylene molecules (resulting in this compound) allows researchers to trace metabolic pathways and study the compound's interactions within biological systems.

Ethylene functions primarily through its interaction with specific receptors in plants. The signaling pathway involves several key components:

- Receptors : Ethylene receptors (ETR1, ETR2, etc.) bind ethylene and initiate a signaling cascade.

- CTR1 Kinase : This protein kinase phosphorylates EIN2, a central regulator in the ethylene signaling pathway. Phosphorylation by CTR1 inhibits EIN2's activity in the absence of ethylene, while ethylene perception leads to CTR1 inhibition and EIN2 activation .

- EIN2 : Once activated, EIN2 translocates to the nucleus, where it influences the expression of ethylene-responsive genes.

Physiological Effects

Ethylene is known to regulate several physiological processes in plants:

- Fruit Ripening : Ethylene promotes ripening by regulating enzymes involved in cell wall softening and color changes.

- Abscission : It plays a role in leaf and fruit drop by affecting cell separation processes.

- Stress Responses : Ethylene modulates responses to biotic and abiotic stresses, enhancing plant resilience .

Research Findings

Recent studies utilizing this compound have provided insights into its biological activity:

Case Study: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the interactions of this compound with other molecules. The presence of carbon-13 alters chemical shifts and spin-coupling constants, allowing for detailed analysis of molecular interactions .

| Parameter | Ethylene (C2H4) | This compound (C2H4) |

|---|---|---|

| Chemical Shift (ppm) | 0.0 | 64.367 |

| J-Coupling Constant (Hz) | 125 | 120 |

These findings indicate that the incorporation of carbon-13 can affect molecular behavior significantly, which can be leveraged to understand metabolic pathways more thoroughly.

Secondary Isotope Effects

Research has shown that the introduction of carbon-13 into ethylene results in secondary isotope effects that can influence reaction rates and mechanisms. These effects are particularly relevant when studying enzymatic reactions involving ethylene .

Applications in Research

This compound is widely used in various research applications:

- Metabolic Tracing : It allows researchers to track the fate of ethylene in metabolic pathways using isotopic labeling techniques.

- Environmental Studies : Understanding how plants respond to ethylene under different environmental conditions can inform agricultural practices and improve crop resilience.

- Synthetic Biology : Ethylene's role as a signaling molecule makes it a target for synthetic biology approaches aimed at engineering plant responses.

Properties

IUPAC Name |

(113C)ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4/c1-2/h1-2H2/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGSQFUCUMXWEO-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

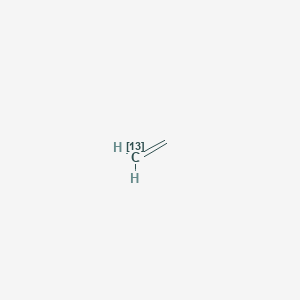

Isomeric SMILES |

C=[13CH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482059 | |

| Record name | Ethylene-13C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

29.046 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6145-18-2 | |

| Record name | Ethylene-13C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6145-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.